molecular formula C8H9ClN2O2 B13056827 (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid

(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid

Cat. No.: B13056827
M. Wt: 200.62 g/mol
InChI Key: QRLZNGAGKSMQFE-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an amino group at the 3-position of the propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1

InChI Key

QRLZNGAGKSMQFE-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CC(=O)O)N)Cl

Canonical SMILES

C1=CN=CC(=C1C(CC(=O)O)N)Cl

Origin of Product

United States

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